molecular formula C78H147N5O35 B8027932 Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Cat. No.: B8027932
M. Wt: 1715.0 g/mol
InChI Key: VFHFAZSFIBTHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. This compound is characterized by its maleimide, lysine (t-Boc), and amine functional groups. It is primarily used in drug delivery systems due to its high purity and specific molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Bioconjugation :
    • The maleimide functionality allows for the formation of stable thioether bonds with thiol groups found in cysteine residues of proteins or peptides. This property is crucial for creating antibody-drug conjugates (ADCs) and protein-drug conjugates, which are pivotal in targeted therapies .
  • Drug Delivery Systems :
    • This compound is employed to enhance the pharmacokinetics of therapeutic agents. The hydrophilic nature of PEG improves solubility and stability while reducing immunogenicity. By attaching drugs to this compound, researchers can achieve targeted delivery to specific tissues or cells expressing thiol-containing receptors .
  • Modification of Biomolecules :
    • The compound is used to modify biomolecules, improving their stability and solubility. This modification is particularly beneficial in the development of vaccines and therapeutic proteins .

Antibody-Drug Conjugates (ADCs)

In a study focused on ADCs, this compound was utilized to attach cytotoxic agents to monoclonal antibodies. This approach enhanced the therapeutic index by allowing selective delivery to tumor cells while minimizing off-target effects. The stability of the conjugates in serum was maintained at over 90% integrity after several hours, ensuring that the therapeutic agents remained active until they reached their target site.

Biodistribution Studies

Research involving radiolabeled versions of this compound demonstrated preferential accumulation in tumor tissues compared to normal tissues. This highlighted its potential for targeted cancer therapies, with significantly higher uptake observed in tumors than surrounding muscle tissue .

Mechanism of Action

The mechanism of action of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is unique due to its combination of functional groups, which allows for versatile applications in various fields. The presence of the t-Boc group provides additional protection during synthesis, making it more suitable for complex chemical reactions .

Biological Activity

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a specialized polyethylene glycol (PEG) derivative characterized by its maleimide end group and a t-Boc protected lysine. This compound is notable for its ability to facilitate bioconjugation through the reaction of the maleimide group with thiol-containing biomolecules, particularly within a pH range of 6.5 to 7.5. The presence of the hydrophilic PEG chain enhances the water solubility of the compound, making it suitable for various biological applications, including drug delivery and protein labeling .

The biological activity of this compound primarily stems from its ability to form stable conjugates with thiol-containing molecules, such as proteins and peptides. This is achieved through a Michael-type addition reaction between the maleimide group and free thiols, which can be found in cysteine residues of proteins. The t-Boc protective group can be removed under acidic conditions, allowing for further functionalization or conjugation to other biomolecules .

Applications in Drug Delivery

This compound has shown potential in targeted drug delivery systems. By conjugating therapeutic agents to this PEG derivative, researchers can enhance the pharmacokinetics and biodistribution of drugs. The hydrophilicity of PEG improves solubility and reduces immunogenicity, while the maleimide functionality allows for specific targeting to cells expressing thiol-containing receptors .

Case Studies

  • Conjugation with Antibodies : In a study involving antibody-drug conjugates (ADCs), this compound was utilized to attach cytotoxic agents to monoclonal antibodies. This approach significantly improved the therapeutic index of the ADCs by allowing for selective delivery to tumor cells while minimizing off-target effects .
  • In Vivo Stability : Research demonstrated that conjugates formed with this compound exhibited high stability in serum, maintaining over 90% integrity after several hours in circulation. This stability is crucial for ensuring that therapeutic agents remain active until they reach their target site .
  • Biodistribution Studies : Biodistribution studies using radiolabeled versions of this compound showed preferential accumulation in tumor tissues compared to normal tissues, highlighting its potential for targeted cancer therapies. The uptake was significantly higher in tumors compared to surrounding muscle tissue, indicating effective targeting capabilities .

Comparative Data Table

Property This compound Alternative PEG Derivatives
Molecular Weight ~ 5 kDaVaries (typically 2-20 kDa)
Solubility High (due to PEG chain)Varies
Reactivity Maleimide-thiol chemistryDepends on functional groups
Stability in Serum >90% after 4 hoursVaries
Targeting Capability High (specific for thiols)Depends on modification

Properties

IUPAC Name

tert-butyl N-[5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H147N5O35/c1-78(2,3)118-77(89)81-12-6-5-7-71(82-73(85)11-16-91-21-24-95-29-30-96-25-22-92-17-13-79-72(84)10-15-83-74(86)8-9-75(83)87)76(88)80-14-18-93-23-26-97-31-32-99-35-36-101-39-40-103-43-44-105-47-48-107-51-52-109-55-56-111-59-60-113-63-64-115-67-68-117-70-69-116-66-65-114-62-61-112-58-57-110-54-53-108-50-49-106-46-45-104-42-41-102-38-37-100-34-33-98-28-27-94-20-19-90-4/h8-9,71H,5-7,10-70H2,1-4H3,(H,79,84)(H,80,88)(H,81,89)(H,82,85)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHFAZSFIBTHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H147N5O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1715.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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